(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a chromene core fused with an imino group at position 2 and a 1,3-thiazol-2-yl carboxamide moiety at position 3.
Synthesis: The compound belongs to the 2-imino-2H-chromene-3-carboxamide class, synthesized via condensation of cyanoacetamide with substituted salicylaldehydes using piperidine as a catalyst . Rearrangement reactions with N-nucleophiles (e.g., benzohydrazide) in acidic media yield structurally diverse derivatives, as demonstrated in Scheme 10 of .
Properties
IUPAC Name |
2-(2-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-2-4-8-16(13)22-19-15(18(24)23-20-21-10-11-26-20)12-14-7-3-5-9-17(14)25-19/h2-12H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNQGAUGRRKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the imine group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures high-quality output suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the chromene core or the thiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically target the imine group, converting it into an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.
The compound exhibits notable biological activity, making it a candidate for drug discovery and development. It has been investigated for its potential to interact with specific enzymes or receptors involved in various biological pathways. For example, studies have indicated that derivatives of this compound may possess anti-cancer properties by inhibiting tumor growth through modulation of signaling pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential against diseases such as cancer and infections. Its ability to bind selectively to biological targets suggests it could be developed into effective pharmaceuticals.
Material Science
The compound's unique chemical properties also make it suitable for applications in material science. It can be utilized in the development of advanced materials such as polymers and coatings. The incorporation of this compound into materials may enhance their thermal stability and mechanical properties due to its structural characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Features :
- Chromene Core : A fused benzopyran system providing planar rigidity.
- Imino Group: The (Z)-configuration at the imino bond is stabilized by conjugation with the chromene π-system.
- Thiazole Ring : The 1,3-thiazol-2-yl group enhances hydrogen-bonding capacity and may contribute to kinase inhibition, as suggested by structure-activity relationship (SAR) studies in .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Physicochemical and Electronic Properties
- Lipophilicity : The 2-methylphenyl group in the target compound offers moderate lipophilicity, whereas halogenated analogs (e.g., 1327182-46-6) exhibit higher logP values due to Cl/F substituents .
- Solubility : Methoxy-substituted derivatives (e.g., 1327181-36-1) may demonstrate improved aqueous solubility compared to the target compound .
Biological Activity
(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, a compound with the CAS number 688767-51-3, has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
This compound features a chromene core linked to a thiazole ring and an imine group, contributing to its unique chemical reactivity. The synthesis involves multi-step organic reactions, starting with the formation of the chromene core followed by the introduction of the thiazole moiety and imine group. Common reagents include oxidizing agents and nucleophiles, with reaction conditions optimized for yield and purity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves caspase activation and cell cycle arrest at the sub-G1 phase, indicating its potential as an anticancer agent .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 6–18 | Induction of apoptosis via caspase activation |
| MCF-7 | 49–82 | Weak response; limited cytotoxicity |
Acetylcholinesterase Inhibition
Compounds similar to this compound have been studied for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments. The presence of a thiazole ring enhances this activity, making it a candidate for further exploration in neurodegenerative disease therapies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural features allow it to modulate the activity of these targets, leading to various biological effects. For instance, the compound's interaction with AChE can lead to increased acetylcholine levels, potentially improving cognitive functions in Alzheimer's patients .
Case Studies
Several studies have highlighted the efficacy of thiazole-containing compounds in cancer therapy:
- Study on HeLa Cells : This study demonstrated that compounds similar to this compound significantly increased apoptotic cell populations and reduced viable cell counts after 48 hours of treatment .
- Acetylcholinesterase Inhibition : A series of compounds were synthesized based on thiazole derivatives that exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting their potential utility in treating Alzheimer’s disease .
Q & A
Synthetic Methodology and Optimization
Basic : What are the established synthetic protocols for preparing this compound, and how can reaction parameters (e.g., solvent, temperature) be optimized? Methodological Answer: The compound is synthesized via condensation between chromene-3-carboxamide precursors and thiazole amines. Key steps involve imine formation under acidic conditions (e.g., acetic acid) and reflux in polar aprotic solvents like DMF. Optimize stoichiometry (1.1:1 molar ratio of aldehyde to amine) and employ microwave-assisted synthesis (100–120°C, 30 min) to enhance yield and reduce side reactions .
Spectroscopic Characterization
Basic : Which spectroscopic techniques are essential for confirming the molecular structure, and what diagnostic signals should be prioritized? Methodological Answer: ¹H NMR should show imine protons (δ 8.3–8.5 ppm) and aromatic splitting due to chromene-thiazole conjugation. IR confirms C=O (~1650 cm⁻¹) and C=N (~1590 cm⁻¹) stretches. HRMS validates the molecular ion ([M+H]⁺) with <3 ppm error .
Crystallographic Validation
Advanced : How can single-crystal X-ray diffraction (SCXRD) resolve stereochemical ambiguities, such as the Z-configuration of the imino group? Methodological Answer: SCXRD with SHELXL refinement determines bond angles (e.g., C=N–C–C dihedral >150° confirms Z-geometry). Use low-temperature data collection (100 K, Mo Kα radiation) and twin matrix refinement for twinned crystals .
Data Contradiction Resolution
Advanced : How to resolve conflicts between NMR (suggesting E-configuration) and XRD (confirming Z)? Methodological Answer: Use 2D NMR (NOESY) to detect through-space correlations. If discrepancies persist, computational NMR chemical shift predictions (DFT/B3LYP) can align solution and solid-state data .
Supramolecular Interactions
Advanced : How do hydrogen-bonding networks influence solid-state packing? Methodological Answer: Graph set analysis (Etter’s notation) identifies motifs like N–H···O=C (D ) and π-π stacking. Thiazole N–H donors form R₂²(8) rings, while methylphenyl groups engage in edge-to-face interactions (~3.5 Å) .
Byproduct Analysis
Basic : What are common byproducts, and how can they be isolated? Methodological Answer: Uncyclized Schiff bases or regioisomers are common. Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water 7:3) for purification .
Biological Activity Profiling
Advanced : What assays evaluate antimicrobial/antitumor potential? Methodological Answer: Broth microdilution (CLSI guidelines) against S. aureus and E. coli (ciprofloxacin control). For antitumor screening, MTT assays on MCF-7/HepG2 cells (doxorubicin control) .
Stability Under Physiological Conditions
Advanced : How to assess hydrolytic stability in biological buffers? Methodological Answer: Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (C18 column) and calculate half-life (t₁/₂) using first-order kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
